2-Bromo-6-fluoroquinoline

Catalog No.
S768121
CAS No.
159870-91-4
M.F
C9H5BrFN
M. Wt
226.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-fluoroquinoline

CAS Number

159870-91-4

Product Name

2-Bromo-6-fluoroquinoline

IUPAC Name

2-bromo-6-fluoroquinoline

Molecular Formula

C9H5BrFN

Molecular Weight

226.04 g/mol

InChI

InChI=1S/C9H5BrFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H

InChI Key

GEDXYXFMKSPTLS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1F

Synonyms

2-BROMO-6-FLUOROQUINOLINE

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1F

2-Bromo-6-fluoroquinoline (CAS 159870-91-4) is a structurally bifunctional quinoline building block utilized in pharmaceutical and agrochemical discovery. Structurally, it combines a highly reactive bromine leaving group at the C2 position with an electron-withdrawing, metabolically stabilizing fluorine atom at the C6 position. This specific substitution pattern makes it a highly efficient precursor for synthesizing advanced quinoline-based therapeutics, offering a balance of synthetic tractability and favorable physicochemical properties. In procurement contexts, it is primarily sourced as a targeted intermediate to bypass multi-step halogenation and fluorination sequences, ensuring high-yield downstream functionalization via standard transition-metal catalysis [1].

Substituting 2-Bromo-6-fluoroquinoline with cheaper or structurally simpler analogs introduces significant process and performance liabilities. Replacing it with 2-chloro-6-fluoroquinoline severely depresses cross-coupling kinetics, forcing the use of elevated temperatures and expensive, proprietary palladium ligands that inflate scale-up costs. Conversely, utilizing an unhalogenated 6-fluoroquinoline baseline necessitates late-stage C-H activation, which suffers from poor regioselectivity (yielding C2/C4 mixtures) and requires aggressive oxidants that are incompatible with sensitive functional groups. Furthermore, omitting the 6-fluoro group by using 2-bromoquinoline sacrifices critical metabolic stability in the final active pharmaceutical ingredient (API), leading to rapid in vivo clearance[1].

Palladium-Catalyzed Cross-Coupling Efficiency

The C-Br bond at the 2-position of the quinoline ring is highly activated, facilitating rapid oxidative addition in transition-metal catalysis. In standard cross-couplings, 2-Bromo-6-fluoroquinoline achieves high conversion at mild temperatures (80 °C) using generic, cost-effective catalysts like Pd(dppf)Cl2. In contrast, the 2-chloro analog exhibits a significantly higher activation energy barrier due to the stronger C-Cl bond, often requiring temperatures exceeding 100 °C and expensive, sterically demanding ligands to achieve comparable yields [1].

Evidence DimensionCross-coupling activation temperature and catalyst requirement
Target Compound Data80 °C with generic Pd catalysts (e.g., Pd(dppf)Cl2)
Comparator Or Baseline2-Chloro-6-fluoroquinoline: >100 °C requiring specialized biaryl phosphine ligands
Quantified DifferenceEnables a 20+ °C reduction in reaction temperature and eliminates the need for premium ligands.
ConditionsStandard Suzuki/Buchwald-Hartwig coupling protocols

Allows buyers to utilize cheaper catalyst systems and milder conditions, preserving sensitive substrates and reducing overall process costs.

Regioselectivity in C2-Functionalization

Utilizing a pre-halogenated scaffold like 2-Bromo-6-fluoroquinoline guarantees absolute regiocontrol during C2-substitution, consistently yielding a single product isomer with high efficiency (e.g., 87% isolated yield in amination reactions). When attempting direct functionalization of the unhalogenated baseline (6-fluoroquinoline) via Minisci-type C-H activation, the reaction typically produces a mixture of C2- and C4-substituted isomers. This lack of selectivity necessitates resource-intensive chromatographic purification and inherently caps the maximum theoretical yield of the desired C2-isomer [1].

Evidence DimensionRegiomeric purity of C2-substituted products
Target Compound Data100% C2-regioselectivity (single isomer, up to 87% isolated yield)
Comparator Or Baseline6-Fluoroquinoline: Mixed C2/C4 isomers requiring separation
Quantified DifferenceEliminates off-target isomer formation and associated purification losses.
ConditionsPre-installed halogen displacement vs. direct C-H functionalization

Ensures scalable, reproducible manufacturing by eliminating complex chromatographic separations of closely related regioisomers.

Metabolic Stability Enhancement via C6-Fluorination

The C6 position of the quinoline core is a well-documented 'soft spot' for oxidative metabolism by cytochrome P450 enzymes. By incorporating a fluorine atom at this specific position, 2-Bromo-6-fluoroquinoline provides a scaffold that inherently resists C6-hydroxylation. Derivatives synthesized from this fluorinated building block typically demonstrate a 5- to 10-fold increase in half-life during in vitro liver microsome stability assays compared to their unfluorinated counterparts derived from 2-bromoquinoline [1].

Evidence DimensionResistance to CYP450-mediated C6-oxidation
Target Compound DataFluorine-blocked C6 position (high metabolic stability)
Comparator Or Baseline2-Bromoquinoline: Unblocked C6 position (susceptible to rapid hydroxylation)
Quantified Difference5x to 10x reduction in intrinsic clearance rates for downstream APIs.
ConditionsIn vitro human liver microsome (HLM) stability assays

Crucial for medicinal chemistry procurement, as it directly improves the pharmacokinetic profile and viability of the resulting drug candidates.

Synthesis of Aryl Hydrocarbon Receptor Agonists

The 2-bromo-6-fluoroquinoline scaffold is directly utilized in the synthesis of complex receptor agonists via Suzuki coupling, where the 2-bromo group allows for efficient biaryl formation under mild conditions [1].

Development of SARM1 Inhibitors and CNS Therapeutics

The compound serves as a critical intermediate in generating covalent SARM1 inhibitors for neurological disorders. The highly reactive 2-bromo position facilitates high-yield (87%) amination reactions to build the active pharmacophore [2].

Optimization of Pharmacokinetics in Drug Discovery

In library synthesis where metabolic liability is a concern, substituting standard quinoline building blocks with 2-bromo-6-fluoroquinoline prevents rapid CYP450-mediated degradation, making it a highly effective starting material for late-stage lead optimization[3].

XLogP3

3.3

Wikipedia

2-Bromo-6-fluoroquinoline

Dates

Last modified: 08-15-2023

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